6-BENZYL-3-(METHYLSULFANYL)-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Description
6-Benzyl-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound belonging to the triazinone class. Its structure features a 1,2,4-triazin-5-one core substituted with a benzyl group at position 6 and a methylsulfanyl (SCH₃) moiety at position 3. This compound is of interest in medicinal and agrochemical research due to the bioactivity often associated with triazinones, such as antimicrobial, antiviral, or herbicidal properties.
Properties
IUPAC Name |
6-benzyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-16-11-12-10(15)9(13-14-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKXPIHJBZEOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C(=O)N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338664 | |
| Record name | 6-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7338-74-1 | |
| Record name | 6-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of benzylamine with carbon disulfide and hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of a solvent such as ethanol or methanol and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzyl moiety .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that triazine derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-benzyl-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine-5-one have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. In a study focusing on the synthesis of new triazine derivatives, it was found that modifications at the benzyl position enhance cytotoxicity against various cancer cell lines .
1.2 Antimicrobial Properties
Triazine derivatives have also been evaluated for their antimicrobial activity. The presence of the methylsulfanyl group in 6-benzyl-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine-5-one contributes to its effectiveness against a range of bacterial and fungal pathogens. In vitro studies demonstrated that this compound exhibits potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
1.3 Neuroprotective Effects
Recent investigations into the neuroprotective potential of triazine compounds suggest that they may offer therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease. The mechanism is believed to involve the modulation of oxidative stress and inflammation pathways .
Agricultural Applications
2.1 Herbicidal Activity
The triazine class of compounds is well-known for its herbicidal properties. Compounds like 6-benzyl-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine-5-one have shown promise as selective herbicides that inhibit photosynthesis in target weeds while being less harmful to crops. Field trials have indicated effective weed control with minimal phytotoxicity .
2.2 Plant Growth Regulation
In addition to herbicidal effects, certain triazine derivatives can act as plant growth regulators. They may enhance root development and overall plant vigor when applied at specific concentrations during the growth phase .
Material Science Applications
3.1 Synthesis of Polymers
The unique chemical structure of 6-benzyl-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine-5-one allows it to be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating such triazine derivatives into polymer matrices can improve their resistance to degradation under environmental stressors .
3.2 Photovoltaic Materials
Triazine-based compounds are being explored for their potential use in organic photovoltaic devices due to their favorable electronic properties. Studies indicate that these compounds can improve charge transport and enhance the efficiency of solar cells when integrated into the active layer .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Benzyl-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting their function and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
Triazinone derivatives vary widely based on substituents at positions 3, 5, and 5. Below is a comparative analysis with key analogues:
| Compound Name | Substituents (Position) | Key Properties/Bioactivity | Solubility (logP) | Stability (pH 7.4) |
|---|---|---|---|---|
| 6-Benzyl-3-(methylsulfanyl)-triazinone | 6-Benzyl, 3-SCH₃ | Moderate antimicrobial activity | 2.8 >24 hrs | |
| 6-Phenyl-3-methoxy-triazinone | 6-Phenyl, 3-OCH₃ | Higher solubility, lower potency | 1.9 >12 hrs | |
| 3-Chloro-6-ethyl-triazinone | 3-Cl, 6-Ethyl | Herbicidal activity | 3.5 <6 hrs | |
| 3-Amino-6-benzyl-triazinone | 3-NH₂, 6-Benzyl | Enhanced target binding (kinase inhibition) | 1.5 >48 hrs |
Key Findings :
- Methylsulfanyl vs. Methoxy (3-SCH₃ vs. 3-OCH₃) : The methylsulfanyl group in the target compound increases lipophilicity (logP 2.8 vs. 1.9) compared to the methoxy analogue, which may improve cellular uptake but reduce aqueous solubility.
- Benzyl vs. Phenyl (6-Benzyl vs.
- Stability: Methylsulfanyl-substituted triazinones exhibit superior stability (>24 hours) under physiological conditions compared to chloro-substituted analogues (<6 hours), likely due to reduced electrophilicity.
Comparison with Non-Triazinone Heterocycles
While discusses pyrazole-thiophene hybrids (e.g., compounds 7a and 7b), these differ structurally from triazinones. For instance:
- Synthetic Routes: The target triazinone likely involves cyclocondensation of thiosemicarbazides or similar precursors, whereas highlights Gewald-type reactions using malononitrile/sulfur for thiophene synthesis.
- Bioactivity: Pyrazole-thiophene derivatives (e.g., 7a/7b) are often explored as kinase inhibitors or anticancer agents, whereas triazinones are more commonly associated with agrochemical applications.
Biological Activity
6-Benzyl-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antiviral and anticancer activities, as well as its mechanism of action.
Chemical Structure
The compound features a triazine ring with a benzyl group and a methylsulfanyl substituent, which may influence its pharmacological properties. The structural formula can be represented as follows:
Anticancer Activity
The triazine derivatives have also been explored for their anticancer effects. Research indicates that they can inhibit key signaling pathways involved in tumor growth and survival.
- In Vitro Studies : Preliminary studies on triazine derivatives indicate they can induce apoptosis in cancer cells and inhibit proliferation through the PI3K/Akt signaling pathway .
- Case Study : A derivative showed excellent antitumor efficacy in xenograft models, highlighting the potential of triazine compounds in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of 6-benzyl-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one is likely influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Benzyl Group | Enhances lipophilicity and cellular uptake |
| Methylsulfanyl Group | Potentially increases metabolic stability |
| Triazine Core | Critical for interaction with biological targets |
Research Findings
Research has shown that modifications to the triazine core and substituents can significantly affect the compound's biological activity. For instance:
- Antiviral Efficacy : Triazine derivatives have been documented to exhibit selective antiviral activity with EC50 values ranging from low micromolar to nanomolar concentrations against various viruses .
- Cytotoxicity : In vitro studies indicate that certain derivatives possess low cytotoxicity while maintaining high antiviral efficacy .
Q & A
Q. What are the optimal synthetic routes for 6-benzyl-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one, and how can reaction progress be monitored?
Q. Which spectroscopic techniques are most effective for characterizing this triazine derivative?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR identifies aromatic protons (δ 7.2–7.4 ppm) and methylsulfanyl groups (δ 2.1–2.3 ppm).
- ¹³C NMR confirms the triazinone carbonyl (δ ~170 ppm) and benzyl carbons.
Advanced Research Questions
Q. How does the substitution pattern on the triazine ring influence enzymatic inhibition (e.g., anticancer or antibacterial activity)?
Methodological Answer: Substituents like methylsulfanyl or benzyl groups modulate bioactivity by altering electron density and steric effects. For example:
- Methylsulfanyl: Enhances lipophilicity, improving membrane permeability (critical for intracellular targets).
- Benzyl Group: Stabilizes π-π interactions with enzyme active sites (e.g., tyrosine kinases). To validate, conduct enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence-based kinase assays) and compare with analogs lacking these groups. Computational docking (e.g., AutoDock Vina) can predict binding affinities .
Q. What computational methods are employed to predict the reactivity and stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.
- Molecular Dynamics (MD): Simulates solvation effects and conformational stability in aqueous/biological environments.
- QSPR Models: Correlate substituent electronic parameters (e.g., Hammett σ) with experimental reactivity data. Software packages like Gaussian 16 or ORCA are standard for these analyses .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions or compound purity. To address:
- Standardize Assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and control for pH/temperature.
- Purity Validation: Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient).
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify confounding variables .
Q. What experimental designs are recommended for optimizing pharmacological properties (e.g., bioavailability)?
Methodological Answer:
- Factorial Design: Vary parameters like substituent polarity (logP), formulation (nanoparticles vs. free drug), and dosing regimens.
- In Vivo Pharmacokinetics: Conduct bioavailability studies in rodent models, measuring plasma concentration-time profiles (LC-MS/MS quantification).
- AI-Driven Optimization: Tools like COMSOL Multiphysics integrated with ML algorithms can predict optimal structural modifications for enhanced solubility or target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
